Beta-Amyloid peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The specific fragment (16-20) is part of the larger amyloid beta peptide sequence, which can vary in length, with the most studied forms being 40 and 42 amino acids long.
Beta-Amyloid (16-20) is classified as a peptide and falls under the category of neurotoxic proteins implicated in neurodegenerative disorders, particularly Alzheimer’s disease. It is recognized for its role in amyloid plaque formation and is studied for its aggregation properties and biological effects.
The synthesis of Beta-Amyloid (16-20) can be achieved through solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis typically requires careful control of conditions to prevent aggregation during the process.
Beta-Amyloid (16-20) has a simple linear structure consisting of five amino acids: lysine-leucine-valine-phenylalanine-phenylalanine. Its specific sequence contributes to its ability to form beta-sheet structures typical of amyloid fibrils.
The molecular formula for Beta-Amyloid (16-20) can be represented as C24H34N6O5, with a molecular weight of approximately 482.56 g/mol. The structure exhibits hydrophobic properties due to the presence of phenylalanine residues, which play a significant role in its aggregation behavior .
Beta-Amyloid (16-20) participates in several critical reactions leading to its aggregation:
The mechanism by which Beta-Amyloid (16-20) exerts its effects involves several stages:
Relevant data indicate that Beta-Amyloid (16-20) shows significant changes in conformation based on environmental factors such as pH and ionic strength .
Beta-Amyloid (16-20) is utilized extensively in research related to Alzheimer's disease:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: